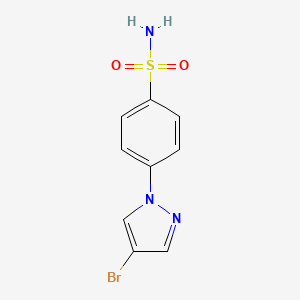

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMFNRNCUDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649977 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-91-2 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. This molecule incorporates two key pharmacophores: the pyrazole ring, a feature of several approved drugs, and the benzenesulfonamide group, known for its diverse biological activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Data

A summary of the key chemical properties for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is provided below. While a specific experimentally determined melting point is not available in the reviewed literature, a predicted value is provided based on computational models.

| Property | Value |

| CAS Number | 957034-91-2[1] |

| Molecular Formula | C₉H₈BrN₃O₂S[1] |

| Molecular Weight | 302.15 g/mol [1] |

| Predicted Boiling Point | 464.7 ± 51.0 °C |

| Predicted Density | 1.82 ± 0.1 g/cm³ |

| Predicted pKa | 9.68 ± 0.10 |

Synthesis Protocol

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide can be achieved through a straightforward and efficient two-step process, starting from commercially available 4-bromopyrazole. The general approach involves the chlorosulfonation of an N-aryl pyrazole, followed by amination of the resulting sulfonyl chloride. A detailed experimental protocol is outlined below.

Step 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

A general method for the synthesis of arylsulfonyl chlorides from the corresponding aryl compounds can be adapted for this step.

Materials:

-

1-phenyl-4-bromopyrazole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-4-bromopyrazole in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

The final product is synthesized by the reaction of the sulfonyl chloride intermediate with ammonia. A general procedure for the synthesis of sulfonamides from sulfonyl chlorides can be followed.[2]

Materials:

-

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in THF in a round-bottom flask.

-

Add triethylamine to the solution.

-

Slowly add aqueous ammonia to the mixture at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Add water to the residue and, if necessary, acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization Data (Predicted)

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the protons on the pyrazole and benzene rings. A singlet for the pyrazole proton, and multiplets for the aromatic protons. A broad singlet for the sulfonamide NH₂ protons. |

| ¹³C NMR | Peaks in the aromatic region for the carbons of the pyrazole and benzene rings. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (302.15 m/z), along with characteristic isotopic patterns for bromine. |

Potential Biological Activity and Signaling Pathways

The 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide scaffold is present in a number of biologically active molecules, including the well-known anti-inflammatory drug Celecoxib. This suggests that the title compound may also exhibit interesting pharmacological properties.

Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and pain. The benzenesulfonamide moiety is a key feature of selective COX-2 inhibitors like Celecoxib. Therefore, it is plausible that 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide could act as a COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins and exerting anti-inflammatory effects.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that can inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain CA isoforms are implicated in diseases such as glaucoma, epilepsy, and some cancers. The benzenesulfonamide core of the title compound suggests that it could be investigated for its potential as a carbonic anhydrase inhibitor.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. The straightforward synthetic route and the presence of key pharmacophores make this compound an interesting target for further investigation in drug discovery programs. The predicted biological activities, particularly as a potential COX-2 or carbonic anhydrase inhibitor, warrant further experimental validation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related novel chemical entities.

References

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃O₂S | [Calculated] |

| Molecular Weight | 302.15 g/mol | [Calculated] |

| Predicted Boiling Point | 464.7 ± 51.0 °C | [1] |

| Predicted Density | 1.82 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.68 ± 0.10 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

Synthesis and Characterization

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide can be achieved through a general procedure for the preparation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. This typically involves the reaction of a functionalized amine with an appropriate arylsulfonyl chloride.

General Synthesis Workflow

Caption: General synthesis workflow for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide.

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (General Procedure) [3]

A solution of the appropriate functionalized amine (0.4 mmol) and an arylsulfonyl chloride derivative (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is treated with triethylamine (0.5 mL). The reaction mixture is stirred at room temperature for approximately 2 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the sulfonamide derivative is isolated by the addition of a base, followed by acidification. The crude product is then purified by recrystallization from ethanol to yield the final compound.[3]

Characterization

The structural confirmation of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and its intermediates is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For sulfonamides, characteristic bands for the SO₂ group are expected in the range of 1330–1630 cm⁻¹.[3]

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is limited in publicly available literature, the pyrazole and benzenesulfonamide moieties are present in numerous biologically active compounds. This suggests potential therapeutic applications for this molecule.

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have been investigated for a range of biological activities, including:

-

Antileishmanial Activity: Some compounds from this class have shown promising in vitro activity against Leishmania infantum and Leishmania amazonensis.[3][4]

-

Anti-inflammatory Activity: Related pyrazole-benzenesulfonamide derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

-

Carbonic Anhydrase Inhibition: The sulfonamide group is a well-known pharmacophore for carbonic anhydrase inhibitors, suggesting that this compound could also exhibit activity against these enzymes.

A study on a different 1H-pyrazol-1-yl benzenesulfonamide derivative for the treatment of inflammatory bowel disease in zebrafish models implicated the PI3K/Akt/mTOR signaling pathway .[5] This pathway is a critical regulator of cell proliferation, survival, and inflammation. Inhibition of this pathway by the compound led to a reduction in inflammatory markers.[5]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a potential mechanism of action for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide could involve the modulation of inflammatory signaling pathways.

Caption: Postulated modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest for further investigation due to the established biological activities of its core chemical scaffolds. The provided physicochemical data, though partially predicted, offers a foundation for experimental design. The general synthetic route is established, and further research should focus on optimizing this synthesis and performing detailed characterization. Crucially, future studies are warranted to explore the specific biological targets and mechanisms of action of this compound, particularly in the areas of inflammation and infectious diseases. This technical guide serves as a starting point for researchers to unlock the full therapeutic potential of this and related molecules.

References

- 1. 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | 957034-91-2 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identity

| Property | Value | Source |

| Compound Name | 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | N/A |

| CAS Number | 957034-91-2 | [1] |

| Molecular Formula | C₉H₈BrN₃O₂S | [1] |

| Molecular Weight | 302.1 g/mol | [1] |

| Purity | ≥97% (as commercially available) | [1] |

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. These predictions are derived from the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | s | 1H | Pyrazole H₅ |

| ~8.0 | d | 2H | Benzenesulfonamide H₂', H₆' |

| ~7.8 | s | 1H | Pyrazole H₃ |

| ~7.6 | d | 2H | Benzenesulfonamide H₃', H₅' |

| ~7.4 | s (broad) | 2H | SO₂NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Pyrazole C₅ |

| ~140 | Benzenesulfonamide C₁' |

| ~138 | Benzenesulfonamide C₄' |

| ~129 | Benzenesulfonamide C₃', C₅' |

| ~127 | Pyrazole C₃ |

| ~120 | Benzenesulfonamide C₂', C₆' |

| ~95 | Pyrazole C₄-Br |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (sulfonamide) |

| 3150-3100 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1350-1310 | Asymmetric SO₂ stretching |

| 1170-1150 | Symmetric SO₂ stretching |

| ~950 | S-N stretching |

| ~600 | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 301/303 | [M]⁺ (isotopic pattern due to Br) |

| 222/224 | [M - SO₂NH₂]⁺ |

| 155 | [SO₂C₆H₄]⁺ |

| 146/148 | [Br-C₃H₂N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, based on procedures for similar compounds.

Synthesis

A common route for the synthesis of N-arylpyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a derivative. For the target molecule, a plausible synthesis would involve the reaction of 4-sulfonamidophenylhydrazine with a brominated three-carbon electrophile, followed by cyclization.

Alternatively, a direct N-arylation of 4-bromopyrazole with 4-fluorobenzenesulfonamide or a related derivative under basic conditions with a suitable catalyst could be employed.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and characterization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide.

Caption: Generalized synthetic workflow for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide.

Caption: Workflow for the spectral characterization of the synthesized compound.

References

Navigating the Physicochemical Landscape of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a key benzenesulfonamide derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific molecule, this document outlines standardized experimental protocols and leverages data from the structurally related compound, celecoxib, to provide a practical framework for its physicochemical characterization.

Introduction

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a heterocyclic compound featuring a pyrazole ring linked to a benzenesulfonamide moiety. This structural motif is common in a variety of pharmacologically active agents. A thorough understanding of its solubility and stability is paramount for its advancement in any research or development pipeline, as these properties fundamentally influence its handling, formulation, and bioavailability. While specific data for this compound is not widely available, it is known to be a solid at room temperature and can be recrystallized from ethanol, indicating some level of solubility in polar protic solvents. Vendor-supplied data predicts a pKa of 9.68 and a density of 1.82 g/cm³.

This guide will detail the established experimental procedures for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess the inherent stability of the compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various formulations. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Quantitative Solubility Data

While specific quantitative solubility data for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is not yet publicly available, Table 1 provides a template for how such data should be structured for clear comparison. For illustrative purposes, Table 2 presents the known solubility of the related compound, celecoxib.

Table 1: Solubility Profile of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Data not available | Data not available | Thermodynamic |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Thermodynamic |

| Ethanol | 25 | Data not available | Data not available | Thermodynamic |

| DMSO | 25 | Data not available | Data not available | Thermodynamic |

| Acetonitrile | 25 | Data not available | Data not available | Thermodynamic |

| Methanol | 25 | Data not available | Data not available | Thermodynamic |

| Ethyl Acetate | 25 | Data not available | Data not available | Thermodynamic |

| Toluene | 25 | Data not available | Data not available | Thermodynamic |

Table 2: Solubility Profile of Celecoxib (Reference Compound)

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Ethanol | RT | ~25,000 | ~65,500 | Not specified |

| DMSO | RT | ~16,600 | ~43,500 | Not specified |

| Dimethylformamide (DMF) | RT | ~25,000 | ~65,500 | Not specified |

| Ethanol:PBS (pH 7.2) (1:4) | RT | ~200 | ~524 | Not specified |

| Ethyl Acetate | 25 | > Acetonitrile | > Acetonitrile | Thermodynamic |

| Acetonitrile | 25 | > Methanol | > Methanol | Thermodynamic |

| Methanol | 25 | > Isopropanol | > Isopropanol | Thermodynamic |

| Isopropanol | 25 | > Butanol | > Butanol | Thermodynamic |

| Butanol | 25 | > Toluene | > Toluene | Thermodynamic |

Note: "RT" denotes room temperature. The qualitative ranking for celecoxib in various organic solvents was determined at 25°C.

Experimental Protocols for Solubility Determination

This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Methodology:

-

Prepare a high-concentration stock solution of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide in 100% DMSO.

-

In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

-

Measure the amount of precipitated compound using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

-

A standard curve is used to determine the concentration of the dissolved compound, which represents the kinetic solubility.

This method determines the true equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.

Methodology:

-

Add an excess amount of solid 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Stability Assessment

Evaluating the stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation (stress testing) studies are performed to understand the intrinsic stability of the molecule.

Stability Profile

A comprehensive stability profile for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide should be established under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. Table 3 provides a template for presenting the results of such studies.

Table 3: Forced Degradation Study of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | To be determined | To be determined | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | To be determined | To be determined | Data not available | Data not available |

| Neutral Hydrolysis | Water | To be determined | To be determined | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | To be determined | To be determined | Data not available | Data not available |

| Thermal Degradation | Solid State | To be determined | To be determined | Data not available | Data not available |

| Photostability | ICH Q1B compliant light exposure | To be determined | To be determined | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

Methodology:

-

Prepare solutions of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photostability, the solid compound is exposed to the stress conditions.

-

Expose the samples to the specified conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

-

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Signaling Pathways and Logical Relationships

While the specific biological targets and signaling pathways for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide are not yet fully elucidated, many benzenesulfonamide derivatives are known to interact with various enzymes. For instance, the structurally related celecoxib is a well-known inhibitor of cyclooxygenase-2 (COX-2). A generalized logical relationship for investigating the mechanism of action is presented below.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. By employing the detailed experimental protocols and data presentation structures outlined herein, researchers and drug development professionals can generate the critical physicochemical data necessary to advance their understanding and application of this compound. The use of celecoxib as a reference provides valuable context for the anticipated properties of related benzenesulfonamide derivatives.

The Ascendant Role of Pyrazole-Based Sulfonamides in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the synthesis of hybrid molecules has emerged as a promising strategy for the development of novel therapeutic agents with enhanced efficacy and specificity. Among these, pyrazole-based sulfonamides have garnered significant attention from researchers, scientists, and drug development professionals. This in-depth technical guide serves to elucidate the multifaceted biological activities of this potent class of compounds, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The unique structural combination of a pyrazole nucleus and a sulfonamide moiety imparts a diverse pharmacological profile to these molecules. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1] Similarly, the sulfonamide group is a key functional group in a wide array of antibacterial, and anticancer agents. The synergistic fusion of these two pharmacophores has yielded a new generation of drug candidates with promising therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole-based sulfonamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and progression, including cell cycle regulation, apoptosis induction, and the inhibition of crucial signaling pathways.

A notable mechanism of action for many pyrazole-based sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[2] These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. By inhibiting these enzymes, pyrazole-based sulfonamides can disrupt the pH balance within tumors, leading to cancer cell death.

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[3] This is often achieved through the modulation of key apoptotic proteins and signaling pathways. Additionally, these compounds can arrest the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[3]

Table 1: Anticancer Activity of Representative Pyrazole-Based Sulfonamides

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine sulfonamide-pyrazole hybrid (Compound 3) | HCT-116 | 45.88 | [3] |

| HT-29 | 28.27 | [3] | |

| SW-620 | 16.57 | [3] | |

| Pyridine sulfonamide-pyrazole hybrid (Compound 11) | HCT-116 | 25.01 | [3] |

| HT-29 | 8.99 | [3] | |

| SW-620 | 3.27 | [3] | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine Sulfonamides | HCT 116 | 0.17 - 1.15 | [1] |

| Dihydropyrazole derivative (Compound 4b) | SW620 | 0.86 | [7] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. Pyrazole-based sulfonamides have shown considerable promise in this area, exhibiting potent activity against a range of bacterial and fungal pathogens.[8]

Their primary mechanism of action as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] Humans do not synthesize folic acid, making this pathway an attractive target for selective antibacterial therapy. By blocking this enzyme, pyrazole-based sulfonamides disrupt the production of a vital nutrient for bacterial growth and replication, leading to a bacteriostatic or bactericidal effect.

Table 2: Antimicrobial Activity of Representative Pyrazole-Based Sulfonamides

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4b) | Bacillus subtilis | 20 | [10] |

| Staphylococcus aureus | 20 | [10] | |

| Escherichia coli | 20 | [10] | |

| Pseudomonas aeruginosa | 20 | [10] | |

| Aspergillus niger | 20 | [10] | |

| Aspergillus flavus | 20 | [10] | |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4e) | Bacillus subtilis | 20 | [10] |

| Staphylococcus aureus | 20 | [10] | |

| Escherichia coli | 20 | [10] | |

| Pseudomonas aeruginosa | 20 | [10] | |

| Aspergillus niger | 20 | [10] | |

| Aspergillus flavus | 20 | [10] | |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | [11] |

| Multidrug-resistant S. aureus | 1 - 32 | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-based sulfonamides have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12][13]

The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as this enzyme is primarily involved in the production of pro-inflammatory prostaglandins at sites of inflammation, while COX-1 is involved in homeostatic functions. Several pyrazole-based sulfonamides have demonstrated high selectivity for COX-2, offering the potential for effective anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][14]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Representative Pyrazole-Based Sulfonamides

| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-1 | IC50: 5.40 µM | [12] |

| COX-2 | IC50: 0.01 µM | [12] | |

| 5-LOX | IC50: 1.78 µM | [12] | |

| Dihydropyrazole sulfonamide derivative (PYZ20) | COX-2 | IC50: 0.33 µM | [14] |

| Pyrazolylpyrazoline (Compound 7c) | hCA II | Ki: 1.1 nM | [15] |

| hCA XII | Ki: 0.47 nM | [15] | |

| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f) | hCA I | Ki: 58.8 nM | [2] |

| hCA II | Ki: 6.6 nM | [2] | |

| Ethyl pyrazole derivative (Compound 23c) | Nitric Oxide Release | IC50: 0.63 µM | [16] |

| Ethyl pyrazole derivative (Compound 21d) | Prostaglandin E2 Production | IC50: 0.52 µM | [16] |

| Pyrazole-4-sulfonamide derivative (PYZ16) | COX-2 | IC50: 0.52 µM | [14] |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-based sulfonamide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyrazole-based sulfonamide compounds

-

Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the pyrazole-based sulfonamide compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically measures the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer

-

Arachidonic acid (substrate)

-

Pyrazole-based sulfonamide compounds

-

PGE2 standard

-

PGE2 immunoassay kit (e.g., ELISA)

Procedure:

-

Enzyme Incubation: In a reaction tube, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrazole-based sulfonamide compound or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each reaction using a PGE2 immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further understand the biological impact of pyrazole-based sulfonamides, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Anticancer mechanisms of pyrazole-based sulfonamides.

Caption: Experimental workflow for the MTT assay.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion and Future Directions

The compelling body of evidence presented in this technical guide underscores the significant therapeutic potential of pyrazole-based sulfonamides. Their diverse biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for the development of novel drugs targeting a wide range of diseases.

Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel pyrazole-sulfonamide hybrids incorporating other pharmacophores may also lead to the discovery of multi-target agents with improved therapeutic profiles. As our understanding of the molecular basis of disease continues to grow, the rational design of pyrazole-based sulfonamides will undoubtedly play a pivotal role in the future of drug discovery.

References

- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound belonging to the diaryl heterocycle class, a chemical scaffold of significant interest in medicinal chemistry. Its structure, featuring a central pyrazole ring linked to a benzenesulfonamide moiety, is analogous to several well-established therapeutic agents. This structural similarity suggests a strong potential for biological activity, primarily directed toward enzymes involved in inflammation and oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, supported by quantitative data from structurally related molecules, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Potential Therapeutic Targets

Based on extensive analysis of its core structure, two primary enzyme families emerge as high-probability therapeutic targets for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.

Cyclooxygenase-2 (COX-2)

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the core structure of Celecoxib, a potent and selective COX-2 inhibitor used clinically as a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] The COX-2 enzyme is a key mediator of inflammation and pain and is frequently overexpressed in various cancers, contributing to tumor growth and progression.[4][5] The structural analogue SC-558, which also contains a 4-bromophenyl group, binds effectively to the COX-2 active site, indicating that the specific compound of interest is a strong candidate for a COX-2 inhibitor.[6]

Carbonic Anhydrases (CA IX & CA XII)

The benzenesulfonamide group is a classic zinc-binding pharmacophore known to potently inhibit carbonic anhydrases.[7] CA IX and CA XII are transmembrane enzymes that are highly expressed in hypoxic solid tumors.[8][9][10] They play a crucial role in regulating intra- and extracellular pH, allowing cancer cells to survive and proliferate in an acidic tumor microenvironment.[8][9] Inhibition of these enzymes is a validated strategy in oncology to disrupt tumor metabolism and enhance the efficacy of other cancer therapies.[10][11] Numerous studies have demonstrated that pyrazole-benzenesulfonamide derivatives are potent inhibitors of CA IX and XII.[12][13][14]

Data Presentation: Quantitative Analysis of Analogues

While specific inhibitory data for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is not publicly available, the following tables summarize the quantitative activity of highly similar analogues against its potential targets.

Table 1: COX-2 Inhibition Data for Selected Analogues

| Compound | Target | Assay Type | IC50 (nmol/L) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|---|

| Celecoxib | Human COX-2 | Whole Blood Assay | 4.8 | 8.3 | [15] |

| SC-558 (Bromo-analogue) | Murine COX-2 | Recombinant Enzyme | 50 | >200 | [6] |

| PC-406 (Celecoxib deriv.) | Human COX-2 | Whole Blood Assay | 8.9 | >112.2 | [15] |

| PC-407 (Celecoxib deriv.) | Human COX-2 | Whole Blood Assay | 1.9 | 14.4 |[15] |

Table 2: Carbonic Anhydrase Inhibition Data for Pyrazole-Benzenesulfonamide Analogues

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Pyrazolone Sulfonamides | hCA IX | 1.1 - 158.2 nM | [12] |

| Pyrazolone Sulfonamides | hCA XII | - (Potent inhibition noted) | [12] |

| Pyrazoline-linked Benzenesulfonamides | hCA IX | 5.5 - 37.0 nM | [7] |

| Pyrazoline-linked Benzenesulfonamides | hCA XII | 7.1 - 10.1 nM | [7] |

| Pyrazole-Carbohydrazone Hybrids | hCA IX | 10.1 - 21.5 nM (for potent examples) |[14] |

Experimental Protocols

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for high-throughput screening of COX-2 inhibitors.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured at Ex/Em = 535/587 nm. The presence of a COX-2 inhibitor reduces the amount of PGG2 produced, leading to a decrease in fluorescence.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Human Recombinant COX-2 Enzyme

-

Celecoxib (Positive Control)

-

Test Compound (e.g., 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).

-

Dilute the COX Cofactor 1:200 in COX Assay Buffer immediately before use.

-

Reconstitute the Arachidonic Acid in ethanol and then prepare a working solution by adding an equal volume of NaOH and diluting with water.

-

-

Assay Plate Setup:

-

Add reagents to wells for Enzyme Control (EC), Inhibitor Control (IC), and Test Compound (S).

-

For 'S' wells, add 10 µL of the diluted test inhibitor.

-

For 'IC' wells, add 10 µL of the diluted Celecoxib.

-

For 'EC' wells, add 10 µL of Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix for each well containing 50 µL COX Assay Buffer, 2 µL COX Probe, 2 µL diluted COX Cofactor, and 1 µL COX-2 Enzyme.

-

Add 80 µL of the Reaction Mix to each well (EC, IC, S).

-

-

Reaction Initiation and Measurement:

-

Preset the plate reader to 25°C, kinetic mode, with λEx = 535 nm and λEm = 587 nm.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multichannel pipette.

-

Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.[17][18]

Objective: To determine the Kᵢ of a test compound against purified human carbonic anhydrase isoforms (e.g., hCA IX, hCA XII).

Principle: The assay measures the catalytic activity of CA in hydrating carbon dioxide (CO₂). This is monitored by observing the pH change of a buffer solution using a pH indicator (e.g., Phenol Red). The rate of the CA-catalyzed CO₂ hydration reaction is measured by a stopped-flow spectrophotometer. An inhibitor will decrease the rate of this reaction.

Materials:

-

Applied Photophysics stopped-flow instrument

-

Purified, recombinant human CA isoforms (hCA I, II, IX, XII)

-

Test Compound (e.g., 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

-

Acetazolamide (AAZ) (Standard Inhibitor)

-

Buffer: 20 mM HEPES (pH 7.4)

-

pH Indicator: 0.2 mM Phenol Red

-

CO₂-saturated water

-

Sodium Perchlorate (for maintaining ionic strength)

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

-

Prepare the assay buffer containing HEPES and Phenol Red.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Prepare solutions of the CA enzyme in the assay buffer.

-

Add varying concentrations of the test inhibitor (or standard) to the enzyme solutions.

-

Incubate the enzyme-inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

-

Kinetic Measurement:

-

The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with a CO₂-saturated solution.

-

The instrument monitors the change in absorbance of the pH indicator (at 557 nm for Phenol Red) over a period of 10-100 seconds.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are recorded.

-

-

Data Analysis:

-

The CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.

-

Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition using a non-linear least-squares method.

-

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logic of the inhibition assays.

Caption: The COX-2 signaling pathway and point of inhibition.

Caption: Role of CA IX in tumor pH regulation and point of inhibition.

Caption: Logical workflow for inhibitor characterization.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent and selective carbonic anhydrase inhibition activities of pyrazolones bearing benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the potential mechanisms of action for the compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide. While direct, comprehensive studies on this specific molecule are limited, a wealth of research on structurally related pyrazole benzenesulfonamide derivatives provides a strong foundation for understanding its likely biological targets and signaling pathways. This document synthesizes the available evidence, focusing on key activities such as cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase inhibition, and modulation of the PI3K/Akt/mTOR signaling pathway, as well as its potential as an antileishmanial agent.

Core Putative Mechanisms of Action

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib. The biological activity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is likely to stem from one or more of the following mechanisms, which are observed in its close analogs.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most probable mechanism of action for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is the selective inhibition of COX-2.[1][2] This enzyme is a key mediator of inflammation and pain, responsible for the conversion of arachidonic acid to prostaglandins.[2][3] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is induced at sites of inflammation.[4] Selective inhibitors of COX-2, like Celecoxib, can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4] The benzenesulfonamide moiety of these compounds is crucial for binding to a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity.[5]

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety, making compounds containing it potential inhibitors of carbonic anhydrases (CAs).[6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes.[8] Aberrant CA activity is associated with several pathologies, including glaucoma, epilepsy, and cancer.[8][9] Several pyrazole-based benzenesulfonamide derivatives have been shown to inhibit various human CA isoforms (hCA), particularly hCA II, IX, and XII.[9][10] The inhibition mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[7]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[11] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[11][12] Some pyrazole-containing compounds have been identified as inhibitors of this pathway.[13] Inhibition can occur at different nodes, such as PI3K or mTOR, leading to downstream effects like cell cycle arrest and apoptosis.[11][14] This suggests a potential application for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide and its analogs in oncology.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed.[15] A study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides revealed their potential as antileishmanial agents against Leishmania infantum and Leishmania amazonensis.[15][16] While the precise molecular target within the parasite was not identified, the study suggested that the electronic and lipophilic properties of the compounds are important for their activity.[15][16] This indicates a mechanism that could involve the disruption of essential parasitic cellular processes.

Quantitative Data on Related Compounds

The following tables summarize the inhibitory activities of various pyrazole benzenesulfonamide derivatives against different biological targets. It is important to note that these data are for analogs and not for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide itself.

Table 1: COX-2 and 5-LOX Inhibitory Activity of 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide Derivatives [17]

| Compound | COX-2 IC₅₀ (nM) | 5-LOX IC₅₀ (µM) |

| 7a | 49 | 2.4 |

| 7b | 60 | 1.9 |

| 7j | 60 | 2.5 |

| Celecoxib | 50 | - |

Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM) of Pyrazole Benzenesulfonamide Derivatives [10]

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 2d | 18.03 ± 2.86 | - | - | - |

| 7a | - | - | 13.0 | 5.8 |

| 7b | - | - | 19.5 | 6.7 |

| 7j | - | - | 82.1 | 62.0 |

| Acetazolamide (Standard) | 382.13 ± 17.26 | 87.48 ± 3.62 | - | - |

Table 3: Antileishmanial and Cytotoxic Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives [16]

| Compound | L. amazonensis IC₅₀ (mM) | L. infantum IC₅₀ (mM) | Cytotoxicity CC₅₀ (mM) |

| 3b | 0.070 | 0.059 | > 0.200 |

| 3e | 0.072 | 0.065 | > 0.200 |

| Pentamidine (Standard) | 0.019 | 0.060 | 0.015 |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and exploration of the mechanisms of action. Below are generalized methodologies for key experiments based on studies of related compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is terminated, typically by the addition of an acid.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

Methodology:

-

An esterase assay using 4-nitrophenyl acetate as a substrate can be employed for isoforms like hCA I and II.[18]

-

The enzyme is pre-incubated with the inhibitor for a set time.

-

The reaction is initiated by adding the substrate.

-

The formation of 4-nitrophenol is monitored spectrophotometrically at a specific wavelength.

-

IC₅₀ values are calculated from dose-response curves.

-

For a more direct assessment of CO₂ hydration, a stopped-flow spectrophotometric assay is used. This method measures the change in pH using an indicator as the enzyme catalyzes the hydration of CO₂. The inhibition constant (Kᵢ) is then determined.

Cell-Based Proliferation Assay (e.g., for PI3K/Akt/mTOR pathway)

This assay assesses the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells (e.g., breast, colon, or prostate cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Conclusion

Based on the extensive research on its structural analogs, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is a compound with significant therapeutic potential, likely acting as a multi-target agent. Its putative mechanisms of action, including selective COX-2 inhibition, carbonic anhydrase inhibition, and modulation of the PI3K/Akt/mTOR pathway, position it as a promising candidate for the development of new anti-inflammatory, anticancer, and anti-parasitic drugs. Further dedicated studies on this specific molecule are warranted to fully elucidate its pharmacological profile and confirm these hypothesized mechanisms.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Exploring the Antileishmanial Properties of Pyrazole Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a complex and often debilitating parasitic disease caused by protozoa of the Leishmania genus. Classified as a neglected tropical disease (NTD), it affects millions globally, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2] Current therapeutic options are hampered by significant drawbacks, including high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs.[2] This landscape underscores the urgent need for novel, safe, and effective oral antileishmanial agents. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities.[3] When combined with a sulfonamide moiety, this chemical class—pyrazole sulfonamides—emerges as a promising area for antileishmanial drug discovery, demonstrating potent activity against various Leishmania species.[1] This guide provides an in-depth overview of the quantitative data, potential mechanisms of action, and key experimental protocols related to the evaluation of pyrazole sulfonamides as antileishmanial candidates.

Quantitative Data: In Vitro Antileishmanial Activity

The efficacy of a compound is determined by its ability to inhibit parasite growth at low concentrations (IC50) while exhibiting low toxicity to host cells (CC50). The ratio of these values provides the Selectivity Index (SI = CC50/IC50), a critical parameter for gauging therapeutic potential. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated against the promastigote forms of Leishmania infantum and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively.[1]

The results, summarized below, highlight several compounds with notable activity. Specifically, compounds 3b and 3e displayed the most promising profiles, with activity against L. infantum comparable to the reference drug pentamidine, but with lower cytotoxicity.[1][2]

| Compound | IC50 vs. L. infantum (mM) | SI vs. L. infantum | IC50 vs. L. amazonensis (mM) | SI vs. L. amazonensis |

| 3a | 0.228 ± 0.19 | 0.78 | 0.228 ± 0.33 | 0.78 |

| 3b | 0.059 ± 0.01 | 2.44 | 0.070 ± 0.02 | 2.05 |

| 3c | 0.123 ± 0.05 | 1.33 | 0.318 ± 0.59 | 0.51 |

| 3d | 0.099 ± 0.08 | 0.49 | 0.075 ± 0.01 | 0.65 |

| 3e | 0.065 ± 0.04 | 1.78 | 0.072 ± 0.05 | 1.61 |

| 3f | 0.138 ± 0.11 | 0.76 | 0.153 ± 0.22 | 0.68 |

| 3g | 0.149 ± 0.12 | 1.21 | 0.136 ± 0.054 | 1.33 |

| Pentamidine | 0.062 | 0.87 | 0.021 | 2.57 |

| Data sourced from Marra et al., Molecules 2012.[1][2] The Selectivity Index (SI) is calculated as CC50/IC50. |

Potential Mechanisms of Action

While the exact mechanisms of action for many pyrazole sulfonamides are still under investigation, research points to several validated and promising parasitic pathways that may be targeted.

Inhibition of N-Myristoyltransferase (NMT)

N-Myristoyltransferase is a vital enzyme in Leishmania that attaches a myristate lipid group to the N-terminus of numerous proteins.[4][5] This myristoylation is critical for protein localization and function.[4] Pyrazole sulfonamides have been identified as potent inhibitors of NMT in the related Trypanosoma brucei parasite, and the high sequence identity of the enzyme's active site suggests it is a viable target in Leishmania as well.[4][6] Inhibition of NMT disrupts essential cellular processes, leading to parasite death.[7]

Caption: Proposed inhibition of Leishmania N-Myristoyltransferase (NMT).

Inhibition of Ergosterol Biosynthesis

Unlike human cells which use cholesterol, Leishmania membranes rely on ergosterol and related sterols for fluidity and integrity.[8][9] This metabolic difference presents a prime target for selective drug action.[8] The enzyme sterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway, is the target of azole antifungals.[9] Given that pyrazoles are also azoles, it is highly plausible that pyrazole sulfonamides exert their antileishmanial effect by inhibiting CYP51, leading to the disruption of membrane formation and parasite death.[10][11]

Caption: Proposed inhibition of the Leishmania ergosterol biosynthesis pathway.

Experimental Protocols

Standardized in vitro assays are fundamental for the preliminary screening and characterization of new antileishmanial compounds.

In Vitro Antileishmanial Assay (Promastigotes)

This assay determines the concentration of the compound required to inhibit the growth of the motile, extracellular promastigote stage of the parasite.

-

Parasite Culture : Leishmania spp. promastigotes are cultured at 26°C in appropriate media (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[4]

-

Assay Preparation : In a 96-well microtiter plate, promastigotes in the logarithmic growth phase are seeded at a density of approximately 1-2.5 x 10^5 parasites/well.[12]

-

Compound Addition : The test compounds (pyrazole sulfonamides) are dissolved in DMSO and serially diluted to achieve a range of final concentrations. Each concentration is tested in triplicate. A reference drug (e.g., pentamidine, amphotericin B) and a no-drug control are included.[13]

-

Incubation : The plate is incubated at 26°C for 72 hours.

-

Viability Assessment : Parasite viability is assessed using a metabolic indicator such as Resazurin or MTT.[10] For the Resazurin assay, the dye is added to each well and incubated for an additional 4-6 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.[14]

-

Data Analysis : Fluorescence or absorbance is measured using a plate reader. The results are expressed as the percentage of growth inhibition relative to the no-drug control. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.[14]

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against a mammalian cell line (e.g., murine macrophages) to determine selectivity.[14]

-

Cell Culture : Murine macrophages (e.g., J774.A1 or peritoneal macrophages) are cultured at 37°C in a 5% CO2 atmosphere in RPMI-1640 medium supplemented with 10% FBS.[15][16]

-

Assay Preparation : Cells are seeded in a 96-well plate at a density of approximately 2 x 10^6 cells/mL and allowed to adhere for 24 hours.[16]

-

Compound Addition : The medium is replaced with fresh medium containing serial dilutions of the test compounds, similar to the antileishmanial assay.

-

Incubation : The plate is incubated at 37°C in a 5% CO2 atmosphere for 24-72 hours.[15]

-

Viability Assessment : Cell viability is determined using the same method as the promastigote assay (e.g., Resazurin or MTT reduction).

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined by the ratio CC50 (macrophages) / IC50 (parasites). An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cell.[14]

Caption: Standard workflow for the in vitro evaluation of antileishmanial compounds.

Conclusion and Future Perspectives

Pyrazole sulfonamides represent a versatile and potent class of compounds for the development of new antileishmanial therapies. The data presented demonstrates that derivatives can be synthesized with significant activity against multiple Leishmania species, in some cases exceeding the selectivity of existing drugs like pentamidine.[1] The likely mechanisms of action, targeting validated pathways such as N-myristoyltransferase and ergosterol biosynthesis, provide a strong rationale for their continued development.[7][8]

Future work should focus on optimizing the lead compounds to improve their selectivity index and metabolic stability. Further investigation into their activity against the clinically relevant intracellular amastigote stage of the parasite is a critical next step. Elucidating the precise mechanism of action for the most potent compounds will enable structure-based drug design to further enhance efficacy and reduce potential toxicity. Ultimately, the goal is to advance a pyrazole sulfonamide candidate with suitable pharmacokinetic properties into in vivo models of leishmaniasis, bringing this promising compound class one step closer to clinical application.

References

- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of Potential Inhibitors of N‐Myristoyltransferase in Leishmania amazonensis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Ergosterol biosynthesis in Leishmania donovani: essentiality of sterol 14 alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in-vitro anti-leishmanial activity of inhibitors of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques [mdpi.com]

- 14. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

Novel Pyrazole Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new and effective antimicrobial agents. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various bacterial and fungal strains.[1][2] This technical guide provides a comprehensive overview of the antimicrobial and antifungal potential of novel pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows and mechanisms of action.

Quantitative Antimicrobial and Antifungal Data

The efficacy of novel pyrazole derivatives has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the biological activity of several recently synthesized pyrazole compounds against a panel of clinically relevant microorganisms. Lower MIC values are indicative of greater potency.[1]

Table 1: Antibacterial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)